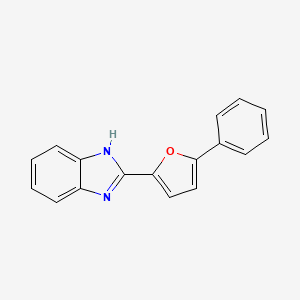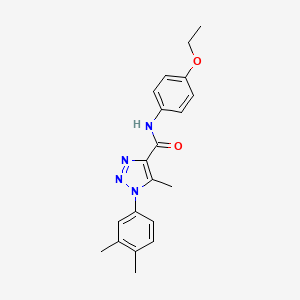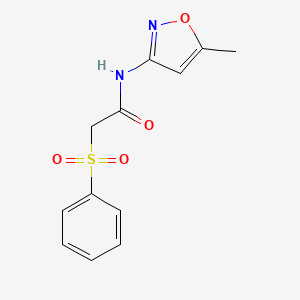![molecular formula C17H16F3NO2 B5731585 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, commonly known as MDPV, is a synthetic cathinone that is classified as a stimulant drug. It is a psychoactive substance that has been found to have a high potential for abuse and addiction. MDPV is a popular drug of abuse because it produces feelings of euphoria, increased energy, and heightened alertness. Due to its potent effects, MDPV has been banned in many countries, including the United States.
Mécanisme D'action
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, MDPV increases their concentration in the synaptic cleft, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
MDPV produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, MDPV can also produce adverse effects, such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used in laboratory experiments to study its effects on the brain and behavior. Its potent effects make it a useful tool for investigating the mechanisms underlying drug addiction and abuse. However, due to its potential for abuse and addiction, MDPV must be handled with caution in laboratory settings.
Orientations Futures
Future research on MDPV should focus on developing new treatments for drug addiction and abuse. Studies should investigate the underlying mechanisms of MDPV addiction and identify potential targets for pharmacological intervention. Additionally, research should investigate the long-term effects of MDPV use on the brain and behavior, as well as the potential for MDPV to produce neurotoxicity.
Méthodes De Synthèse
The synthesis of MDPV involves the reaction of p-methoxyphenylacetone with 3-(trifluoromethyl)phenylacetonitrile in the presence of a reducing agent. The reaction is typically carried out under acidic conditions, and the resulting product is purified using chromatography.
Applications De Recherche Scientifique
MDPV has been the subject of extensive scientific research due to its potential as a drug of abuse. Studies have investigated the pharmacological properties of MDPV, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-15-7-5-12(6-8-15)16(22)9-10-21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWUZCULWSDCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)


![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)


